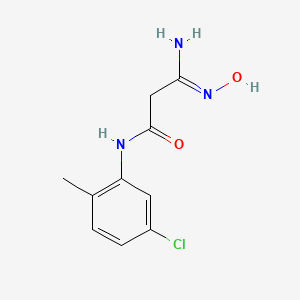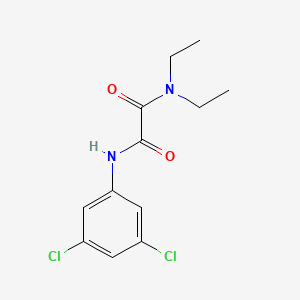
N'-(3,5-dichlorophenyl)-N,N-diethylethanediamide
Vue d'ensemble
Description
N'-(3,5-dichlorophenyl)-N,N-diethylethanediamide, commonly known as DDE, is a synthetic compound that belongs to the family of chlorinated hydrocarbons. It was first synthesized in 1948 as a derivative of the insecticide DDT. DDE has been extensively studied for its potential use as a pesticide, but its harmful effects on the environment and human health have led to its ban in many countries. In recent years, however, DDE has gained attention for its potential therapeutic applications in the field of medicine.
Mécanisme D'action
The exact mechanism of action of DDE is not fully understood. However, it is believed to work by inhibiting the activity of enzymes involved in the production of reactive oxygen species (ROS). ROS are highly reactive molecules that can cause damage to cells and tissues. By inhibiting their production, DDE may help protect cells from oxidative stress and inflammation.
Biochemical and Physiological Effects
DDE has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis (programmed cell death) in cancer cells. It has also been shown to reduce inflammation and oxidative stress in the brain, which may help protect against neurodegenerative diseases such as Alzheimer's and Parkinson's disease. DDE has also been shown to have antifungal and antibacterial properties, making it a potential candidate for the treatment of infectious diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using DDE in lab experiments is its relatively low cost and easy availability. It can be synthesized on a large scale and is stable under a wide range of conditions. However, one limitation of using DDE is its potential toxicity. It is a chlorinated hydrocarbon, which means it can accumulate in the environment and in living organisms. This can lead to harmful effects on the environment and human health.
Orientations Futures
There are several potential future directions for research on DDE. One area of interest is its potential use in the treatment of neurodegenerative diseases. Further studies are needed to fully understand its mechanism of action and its potential therapeutic applications. Another area of interest is its potential use as an antifungal and antibacterial agent. Further studies are needed to determine its effectiveness against various types of fungi and bacteria. Overall, DDE has the potential to be a valuable tool in the field of medicine, but further studies are needed to fully understand its potential benefits and limitations.
Applications De Recherche Scientifique
DDE has been studied for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. It has been shown to have anti-inflammatory, antioxidant, and neuroprotective properties. DDE has also been studied for its potential use as an antifungal and antibacterial agent.
Propriétés
IUPAC Name |
N-(3,5-dichlorophenyl)-N',N'-diethyloxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14Cl2N2O2/c1-3-16(4-2)12(18)11(17)15-10-6-8(13)5-9(14)7-10/h5-7H,3-4H2,1-2H3,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAENVWJRRGWCSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C(=O)NC1=CC(=CC(=C1)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]-2-chloro-4-nitrobenzamide](/img/structure/B4687041.png)
![2-ethoxy-4-{[2-(4-fluorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 2-methylpropanoate](/img/structure/B4687044.png)
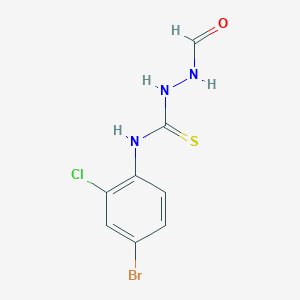
![3-[(2,4-dichlorophenoxy)methyl]-N-propylbenzamide](/img/structure/B4687062.png)
![5-(4-ethoxyphenyl)-7,8-dimethoxy-1,3-diphenyl-3H-pyrazolo[3,4-c]isoquinoline](/img/structure/B4687063.png)
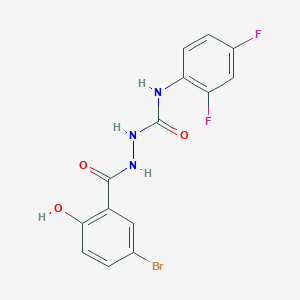
![1-({1-[(2-chloro-5-methylphenoxy)methyl]-1H-pyrazol-3-yl}carbonyl)-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4687072.png)
![1-[(4-tert-butylphenoxy)acetyl]-4-(tetrahydro-2-furanylcarbonyl)piperazine](/img/structure/B4687081.png)
![methyl (5-{[5-(4-morpholinyl)-2-furyl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetate](/img/structure/B4687102.png)
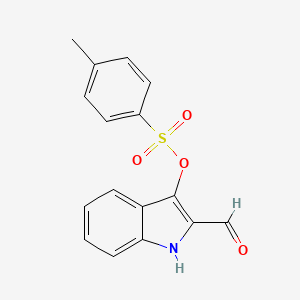
![2-[bis(diphenylphosphoryl)methyl]pyridine](/img/structure/B4687117.png)
![4-[(4-fluorobenzyl)amino]-3-methylbenzoic acid](/img/structure/B4687126.png)
![N-(3-{[(4-bromophenyl)amino]carbonyl}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)-2-furamide](/img/structure/B4687128.png)
